[1,3]Dioxolo[4,5-g]quinoline-7-carboxylic acid
Description
[1,3]Dioxolo[4,5-g]quinoline-7-carboxylic acid is a bicyclic heterocyclic compound featuring a quinoline core fused with a 1,3-dioxole ring at positions 4 and 5. This scaffold is pivotal in medicinal chemistry due to its structural similarity to quinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV.
Synthesis: The compound is typically synthesized via multi-step routes involving ethyl-8-chloro intermediates, followed by iodination or arylamino substitution (e.g., Scheme 3 in ). Derivatives are often prepared by modifying substituents at positions 5 and 8, such as alkylation or oxidation, to optimize biological activity.
Applications: Key derivatives exhibit antibacterial, antifungal, and pesticidal properties. For example, oxolinic acid (a 5-ethyl-8-oxo derivative) is used in aquaculture and agriculture.
Properties
Molecular Formula |
C11H7NO4 |
|---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-11(14)7-1-6-2-9-10(16-5-15-9)3-8(6)12-4-7/h1-4H,5H2,(H,13,14) |
InChI Key |
VLGRGWXPFVWTQR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC3=CC(=CN=C3C=C2O1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Dioxolo[4,5-g]quinoline-7-carboxylic acid involves the reaction of oxolinic acid anhydride with aqueous ammonia . The compound is soluble in 0.5 M NaOH, yielding a clear, colorless solution when heated .
Industrial Production Methods
Industrial production methods for [1,3]Dioxolo[4,5-g]quinoline-7-carboxylic acid are not extensively documented. the compound is available as a pharmaceutical primary standard and is used in laboratory tests .
Chemical Reactions Analysis
Types of Reactions
[1,3]Dioxolo[4,5-g]quinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include NaOH for solubilization and various oxidizing and reducing agents for specific transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinoline derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
[1,3]Dioxolo[4,5-g]quinoline-7-carboxylic acid has several scientific research applications:
Mechanism of Action
The primary mechanism of action of [1,3]Dioxolo[4,5-g]quinoline-7-carboxylic acid involves the inhibition of DNA gyrase (topoisomerase II), which interferes with DNA synthesis and coiling . This inhibition prevents bacterial replication and exerts antibacterial effects . Additionally, the compound acts as a dopamine reuptake inhibitor, affecting dopaminergic neurotransmission processes .
Comparison with Similar Compounds
Oxolinic Acid (5-Ethyl-8-oxo Derivative)
Structure: 5-Ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid. Molecular Formula: C₁₃H₁₁NO₅. Key Properties:
- Molecular weight: 261.23 g/mol.
- Solubility: 3.2 mg/L in water at 25°C.
- LogP: ~2.65 (ethyl ester analog).
Synthesis : Derived from ethyl-8-chloro intermediates via iodination and hydrolysis.
Activity : Broad-spectrum antibacterial agent; inhibits DNA gyrase in Gram-negative bacteria. Used as a pesticide with a soil half-life of 39–250 days.
Differentiation : The 5-ethyl and 8-oxo groups enhance lipophilicity and DNA-binding affinity compared to the parent compound.
Miloxacin (5-Methoxy-8-oxo Derivative)
Structure: 5-Methoxy-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid. Molecular Formula: C₁₂H₉NO₆ (inferred from deuterated analog in ). Key Properties:
- Molecular weight: 263.21 g/mol (non-deuterated form).
- Deuterated analogs (e.g., Miloxacin-D3) are used as analytical standards.
Synthesis : Methoxy substitution at position 5 via alkylation of precursor intermediates.
Activity : Exhibits antibacterial activity but with reduced potency compared to oxolinic acid due to decreased lipophilicity.
Differentiation : The methoxy group reduces metabolic degradation but may limit membrane penetration.
5-Octyl-8-oxo Derivative (Cpd1 Sodium Salt)
Structure: 5-Octyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid. Molecular Formula: C₁₉H₂₃NO₅ (inferred from ). Key Properties:
- Enhanced lipophilicity due to the octyl chain (logP > 4).
- Sodium salt formulation improves aqueous solubility.
Synthesis : Alkylation with iodopropane, followed by hydrolysis and salt formation.
Activity : Potent RyR1-selective inhibitor; rescues malignant hyperthermia in preclinical models.
Differentiation : The long alkyl chain increases membrane affinity, shifting the target from bacterial enzymes to mammalian ion channels.
Ethyl 8-Hydroxy Derivative
Structure: Ethyl 8-hydroxy[1,3]dioxolo[4,5-g]quinoline-7-carboxylate. Molecular Formula: C₁₃H₁₁NO₅. Key Properties:
Synthesis: Esterification of the parent carboxylic acid.
Isoquinoline Analog (Coptis chinensis Alkaloid)
Structure: 6-([1,3]dioxolo[4,5-g]isoquinoline-5-carbonyl)-2,3-dimethoxy-benzoic acid methylester. Key Properties:
- Differs in the isoquinoline core (vs. quinoline).
- Molecular formula: C₂₃H₁₉NO₈ (inferred from ).
Differentiation: The isoquinoline scaffold shifts activity toward eukaryotic enzymes (e.g., kinase inhibition).
Biological Activity
The compound [1,3]Dioxolo[4,5-g]quinoline-7-carboxylic acid, also known as 5-ethyl-8-oxo-5,8-dihydro-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid, is a member of the quinoline family. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of [1,3]Dioxolo[4,5-g]quinoline-7-carboxylic acid is , with a molecular weight of 261.23 g/mol. The compound features a quinoline core structure that is critical for its biological interactions.
The biological activity of [1,3]Dioxolo[4,5-g]quinoline-7-carboxylic acid is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition leads to bactericidal effects against various strains of bacteria .
- Receptor Modulation : The hydroxyl group and the quinoline core facilitate interactions with specific receptors and enzymes, modulating their activity and leading to significant biological effects .
Antimicrobial Properties
Research indicates that [1,3]Dioxolo[4,5-g]quinoline-7-carboxylic acid exhibits notable antibacterial and antifungal activities. In vitro studies have demonstrated its effectiveness against several microbial strains:
| Microbial Strain | Activity | Comparison |
|---|---|---|
| Gram-positive bacteria | High potency | Comparable to standard antibiotics |
| Gram-negative bacteria | Moderate potency | Effective but less than streptomycin |
| Fungal strains | Significant activity | Comparable to ketoconazole |
The complex formed between this compound and metal ions (e.g., Ca(II)) enhances its antimicrobial efficacy significantly .
Anticancer Activity
Emerging studies suggest that [1,3]Dioxolo[4,5-g]quinoline-7-carboxylic acid may have anticancer properties. Preliminary investigations have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. Notably:
- Cell Lines Tested : Various human cancer cell lines have been subjected to treatment with this compound.
- Results : Significant reductions in cell viability were observed at certain concentrations, indicating potential for further development as an anticancer agent.
Case Studies
Several case studies have explored the therapeutic potential of [1,3]Dioxolo[4,5-g]quinoline-7-carboxylic acid:
-
Study on Antimicrobial Efficacy :
- Researchers evaluated the compound against five bacterial strains using the Kirby-Bauer disc diffusion method.
- Results indicated that the compound exhibited a broad spectrum of antimicrobial activity.
-
Anticancer Research :
- A study focused on the cytotoxic effects of the compound on human melanoma cells showed that it significantly reduced cell proliferation.
- The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to cell death.
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Current data suggest that [1,3]Dioxolo[4,5-g]quinoline-7-carboxylic acid has a favorable safety profile in preliminary studies; however, comprehensive toxicological evaluations are necessary for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
